

physical and chemical properties of bicyclo[3.2.2]nonane

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Compound of Interest

Compound Name: *Bicyclo[3.2.2]nonane*

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Bicyclo[3.2.2]nonane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[3.2.2]nonane is a saturated bicyclic hydrocarbon with the molecular formula C_9H_{16} . This unique bridged ring system is a key structural motif in a variety of natural products and has garnered significant interest in medicinal chemistry and materials science. Its rigid, well-defined three-dimensional structure provides a valuable scaffold for the design of novel therapeutic agents and advanced polymers. This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of **bicyclo[3.2.2]nonane**, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity.

Physical and Chemical Properties

The physical and chemical properties of **bicyclo[3.2.2]nonane** and its derivatives are crucial for their application in various scientific fields. A summary of key quantitative data is presented in the tables below.

Physical Properties of Bicyclo[3.2.2]nonane

Property	Value	Reference
Molecular Formula	C ₉ H ₁₆	[1]
Molecular Weight	124.22 g/mol	[1]
CAS Number	283-19-2	[1]
Melting Point	124 °C	LookChem
Boiling Point	166.5 °C at 760 mmHg	LookChem
Density	0.882 g/cm ³	LookChem
Vapor Pressure	2.35 mmHg at 25 °C	LookChem

Computed Properties of Bicyclo[3.2.2]nonane

Property	Value	Reference
XLogP3	4.1	[1]
Exact Mass	124.125200510 Da	[1]
Monoisotopic Mass	124.125200510 Da	[1]
Topological Polar Surface Area	0 Å ²	[1]
Heavy Atom Count	9	[1]

Synthesis of Bicyclo[3.2.2]nonane

The most common and efficient synthesis of the **bicyclo[3.2.2]nonane** core involves a two-step process: a Diels-Alder reaction to construct the bicyclic framework, followed by a reduction to saturate the ring system.



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Synthetic pathway to **Bicyclo[3.2.2]nonane**.

Experimental Protocols

1. Diels-Alder Reaction: Synthesis of Bicyclo[3.2.2]nona-6,8-diene-2,3-dicarboxylic anhydride

This procedure describes the [4+2] cycloaddition of cycloheptatriene with maleic anhydride to form the initial bicyclic adduct.

- Materials:
 - Cycloheptatriene
 - Maleic anhydride
 - Xylene (solvent)
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve maleic anhydride (1.0 equivalent) in a minimal amount of hot xylene.
 - To the stirred solution, add cycloheptatriene (1.1 equivalents).
 - Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
 - After the reaction is complete, allow the mixture to cool to room temperature.
 - The product will precipitate out of the solution. Collect the solid product by vacuum filtration.
 - Wash the collected solid with a small amount of cold xylene or petroleum ether to remove any unreacted starting materials.
 - The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

2. Wolff-Kishner Reduction: Synthesis of **Bicyclo[3.2.2]nonane**

This protocol details the deoxygenation of a ketone derivative (e.g., bicyclo[3.2.2]nonan-6-one, which can be obtained from the Diels-Alder adduct through further steps) to the fully saturated **bicyclo[3.2.2]nonane**.^[2]

- Materials:
 - Bicyclo[3.2.2]nonan-6-one
 - Hydrazine hydrate ($\text{N}_2\text{H}_4 \cdot \text{H}_2\text{O}$)
 - Potassium hydroxide (KOH)
 - Diethylene glycol (solvent)
- Procedure:
 - To a round-bottom flask fitted with a reflux condenser, add bicyclo[3.2.2]nonan-6-one (1.0 equivalent), diethylene glycol, and an excess of hydrazine hydrate (e.g., 4-5 equivalents).
 - Heat the mixture to approximately 100-130 °C for 1-2 hours to allow for the formation of the hydrazone intermediate.
 - Carefully add potassium hydroxide pellets (an excess, e.g., 4-5 equivalents) to the reaction mixture.
 - Increase the temperature of the reaction mixture to around 180-200 °C to allow for the decomposition of the hydrazone and the evolution of nitrogen gas. This step is typically maintained for 3-5 hours.
 - After the reaction is complete (cessation of gas evolution), cool the mixture to room temperature.
 - Pour the reaction mixture into a separatory funnel containing water.
 - Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or pentane (3 x).

- Combine the organic extracts and wash with water and then with brine.
- Dry the organic layer over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4).
- Filter off the drying agent and remove the solvent by rotary evaporation.
- The resulting crude **bicyclo[3.2.2]nonane** can be purified by sublimation or recrystallization from a suitable solvent like methanol or ethanol.

Spectroscopic Characterization

The structure of **bicyclo[3.2.2]nonane** and its derivatives is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra of **bicyclo[3.2.2]nonane** are characterized by signals in the aliphatic region. Due to the molecule's symmetry, the number of unique signals is less than the total number of protons or carbons.

- ^1H NMR: The proton NMR spectrum typically shows broad, overlapping multiplets in the range of δ 1.0-2.0 ppm.
- ^{13}C NMR: The carbon NMR spectrum provides more distinct signals for the different carbon environments within the bicyclic framework.

Infrared (IR) Spectroscopy

The IR spectrum of **bicyclo[3.2.2]nonane** is characteristic of a saturated hydrocarbon.

- C-H stretching vibrations: Strong absorptions are observed in the region of $2850\text{-}2960\text{ cm}^{-1}$.
[3]
- C-H bending vibrations: Absorptions corresponding to scissoring and rocking of the methylene groups appear in the $1440\text{-}1470\text{ cm}^{-1}$ and $720\text{-}730\text{ cm}^{-1}$ regions, respectively.[3]

Mass Spectrometry (MS)

The mass spectrum of **bicyclo[3.2.2]nonane** shows a molecular ion peak (M^+) at $m/z = 124$. The fragmentation pattern is complex and involves the loss of alkyl fragments.

Chemical Reactivity and Applications

The **bicyclo[3.2.2]nonane** scaffold is relatively stable due to its strain being distributed over three bridges. However, the bridgehead positions exhibit some interesting reactivity. Functionalization at these positions can be challenging but offers a route to novel and complex molecules.

The rigid framework of **bicyclo[3.2.2]nonane** makes it an attractive scaffold in drug discovery for the design of conformationally restricted analogues of biologically active molecules. By incorporating this motif, medicinal chemists can explore specific pharmacophoric orientations and improve properties such as metabolic stability and receptor-binding affinity.

In materials science, derivatives of **bicyclo[3.2.2]nonane** have been investigated as monomers for the synthesis of polymers with high thermal stability and specific mechanical properties.

Conclusion

Bicyclo[3.2.2]nonane is a fascinating bicyclic system with a unique combination of rigidity and conformational dynamics. Its synthesis, primarily through the Diels-Alder reaction, is well-established, and its physical and chemical properties have been extensively studied. The structural insights and synthetic methodologies presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to explore the potential of the **bicyclo[3.2.2]nonane** scaffold in their respective fields.

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